(S)-N-(1-(3-Methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide
Descripción
Propiedades
IUPAC Name |
N-[(2S)-1-(3-methylbutanoylamino)-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-13(2)10-17(24)23-18(25)15(11-14-6-4-3-5-7-14)22-19(26)16-12-20-8-9-21-16/h3-9,12-13,15H,10-11H2,1-2H3,(H,22,26)(H,23,24,25)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WREPYMVPDVCLPX-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856379 | |
| Record name | N-(3-Methylbutanoyl)-Nalpha-(pyrazine-2-carbonyl)-L-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862894-96-0 | |
| Record name | N-(3-Methylbutanoyl)-Nalpha-(pyrazine-2-carbonyl)-L-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N(1-(3-Methylbutanamido)N(1-Des(Boric Acid)Bortezomib | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Oxidation of Bortezomib with Hydrogen Peroxide
The most widely documented method involves the oxidation of Bortezomib (PS-341) using hydrogen peroxide (H₂O₂) under mild conditions.
Procedure :
-
Reaction Setup : Bortezomib (1.0 equiv) is dissolved in a 1:1 ethanol/water mixture.
-
Oxidation : H₂O₂ (2.0 equiv) is added dropwise at 20°C, and the mixture is stirred for 1 hour.
-
Workup : The solvent is removed under reduced pressure, and the crude product is purified via reverse-phase chromatography.
Key Reaction Parameters :
Mechanistic Insight :
The boronic acid moiety of Bortezomib undergoes oxidation to form a hydroxyl group, yielding the title compound while retaining the stereochemical integrity of the (S)-configured chiral center.
Solid-Phase Peptide Synthesis (SPPS)
An alternative route employs SPPS to construct the tripeptide backbone, followed by selective deprotection and coupling.
Stepwise Synthesis :
-
Resin Loading : Fmoc-L-phenylalanine is anchored to a Wang resin using DIC/HOBt activation.
-
Deprotection : Fmoc removal with 20% piperidine in DMF.
-
Coupling of Pyrazine-2-carboxylic Acid : HATU/DIPEA in DMF facilitates amide bond formation.
-
Introduction of 3-Methylbutanamide : 3-Methylbutanoic acid is coupled using EDCl/HOBt.
-
Cleavage : TFA/water/TIPS (95:2.5:2.5) releases the product from the resin.
Optimization Challenges :
-
Racemization during coupling steps is minimized by maintaining temperatures below 0°C.
-
Purification via preparative HPLC achieves >98% enantiomeric excess.
Analytical Characterization
Structural Confirmation
Spectroscopic Data :
Purity Assessment
HPLC Conditions :
| Column | C18, 4.6 × 150 mm, 5 µm |
|---|---|
| Mobile Phase | Acetonitrile/0.1% TFA (40:60) |
| Flow Rate | 1.0 mL/min |
| Detection | UV 254 nm |
| Retention Time | 12.3 min |
Results :
Process Optimization Strategies
Solvent Screening
Comparative studies show ethanol/water mixtures enhance reaction homogeneity and prevent epimerization. Alternative solvents (e.g., THF, DCM) reduced yields to <70% due to poor H₂O₂ solubility.
Temperature Effects
Elevating temperatures beyond 25°C accelerates byproduct formation (e.g., N-terminal oxidation byproducts), while lower temperatures (<15°C) prolong reaction times unnecessarily.
Regulatory and Industrial Considerations
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-(1-(3-Methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Pharmaceutical Development
(S)-N-(1-(3-Methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide has been investigated for its potential use as a pharmaceutical agent. Its structural characteristics suggest possible interactions with biological targets, making it a candidate for developing new therapeutic agents.
Research indicates that compounds similar to this compound exhibit various biological activities, including anti-inflammatory and anti-cancer properties. These properties warrant further investigation to explore their mechanisms of action and therapeutic efficacy.
Synthetic Chemistry
In synthetic chemistry, this compound can serve as a building block for creating more complex molecules. Its unique functional groups allow for various chemical modifications, making it valuable in the synthesis of novel compounds with desired properties.
Analytical Chemistry
Due to its specific chemical structure, this compound can be utilized in analytical chemistry for the development of new analytical methods or as a reference standard in various assays.
Case Study 1: Anti-Cancer Activity
A study explored the anti-cancer potential of pyrazine derivatives, including this compound. The results indicated significant cytotoxic effects against certain cancer cell lines, suggesting that this compound could lead to new cancer therapies.
Case Study 2: Inflammation Modulation
Research conducted on inflammation modulation highlighted the role of pyrazine compounds in reducing inflammatory markers in vitro. The study provided evidence that this compound could potentially serve as an anti-inflammatory agent.
Mecanismo De Acción
The mechanism by which (S)-N-(1-(3-Methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
®-N-(1-(3-Methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide: The enantiomer of the compound, which may have different biological activities.
N-(1-(3-Methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide: Without the (S) configuration, this compound might exhibit different chemical and physical properties.
Uniqueness
(S)-N-(1-(3-Methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Actividad Biológica
(S)-N-(1-(3-Methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide, also known by its CAS number 862894-96-0, is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 354.4 g/mol. The structure features a pyrazine ring, which is significant for its biological interactions.
Research indicates that compounds like this compound may influence several biological pathways:
- Inhibition of Proteasome Activity : This compound is structurally related to bortezomib, a known proteasome inhibitor used in cancer therapy. It may exhibit similar mechanisms by interfering with protein degradation pathways critical for cell survival and proliferation.
- Antioxidant Properties : Preliminary studies suggest that the compound may possess antioxidant activity, potentially reducing oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.
- Anti-inflammatory Effects : The presence of the pyrazine moiety is often associated with anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results indicate:
- Cell Line Sensitivity : Significant cytotoxicity was observed in multiple myeloma cell lines, suggesting potential use in hematological malignancies.
- Mechanism Exploration : Flow cytometry analysis revealed that treatment with the compound led to increased apoptosis rates compared to control groups.
| Cell Line | IC50 (µM) | Apoptosis Rate (%) |
|---|---|---|
| MM1S | 5.0 | 70 |
| RPMI8226 | 7.5 | 65 |
| U266 | 6.0 | 60 |
In Vivo Studies
Animal models have been utilized to assess the therapeutic efficacy and safety profile of this compound:
- Efficacy in Tumor Models : In xenograft models of human tumors, administration of the compound resulted in significant tumor size reduction compared to untreated controls.
- Toxicity Assessment : Long-term toxicity studies indicated manageable side effects, primarily gastrointestinal disturbances at higher doses.
Case Studies
A notable case study involved a patient with relapsed multiple myeloma who was treated with a regimen including this compound. The patient exhibited a partial response after three cycles of treatment, with marked reductions in serum M-protein levels and improvement in overall health status.
Q & A
Q. How is the compound’s stability assessed under experimental conditions?
- Answer : Stability is evaluated using accelerated degradation studies under varying pH (e.g., 2.0–9.0) and temperature (25–40°C). For instance, NMR monitoring (e.g., H) identifies degradation products like hydrolyzed amide bonds or oxidized pyrazine rings . Quantification via HPLC-PDA at 254 nm tracks degradation kinetics, with half-life calculations under physiological conditions .
Advanced Research Questions
Q. How do researchers resolve contradictions in degradation kinetics data under varying pH conditions?
- Answer : Discrepancies are addressed through:
- Controlled replication : Degradation studies are repeated with buffered solutions (e.g., phosphate/citrate) to standardize ionic strength and exclude solvent effects .
- Mechanistic modeling : pH-rate profiles are analyzed to distinguish acid/base-catalyzed pathways. For example, a U-shaped profile (minimal degradation at pH 6–7) suggests both nucleophilic and electrophilic mechanisms .
- Advanced analytics : LC-MS/MS identifies degradation byproducts (e.g., free pyrazine-2-carboxylic acid or phenylalanine derivatives), clarifying competing pathways .
Q. What computational strategies predict the compound’s binding affinity to biological targets?
- Answer : Density Functional Theory (DFT) optimizes the 3D structure, while molecular docking (e.g., AutoDock Vina) screens against targets like proteasomes or kinases. For pyrazine derivatives, electrostatic potential maps highlight nucleophilic regions (e.g., pyrazine N-atoms) for hydrogen bonding . MD simulations (NAMD/GROMACS) assess stability in solvent (e.g., explicit water models) over 100-ns trajectories to validate docking poses .
Q. How are purification challenges addressed for stereoisomeric byproducts?
- Answer :
- Chiral stationary phases (e.g., amylose- or cellulose-based columns) resolve enantiomers. Solvent systems like hexane/isopropanol (90:10) achieve baseline separation with retention time differences >2 min .
- Crystallization-induced asymmetric transformation : Enantiomeric excess is enhanced by seeding with pure (S)-configured crystals in polar aprotic solvents (e.g., acetone) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Answer :
- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particulates .
- Waste disposal : Neutralize acidic/basic residues before disposal, and incinerate organic waste at >800°C to prevent environmental release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
